(6S,9S)-8-((2-Aminobenzo[d]thiazol-4-yl)methyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide
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Overview
Description
The compound “(6S,9S)-8-((2-Aminobenzo[d]thiazol-4-yl)methyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amine, benzyl, hydroxybenzyl, and dioxooctahydro-pyrazino-triazine moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps may include:
- Formation of the pyrazino-triazine core through cyclization reactions.
- Introduction of the benzyl and hydroxybenzyl groups via substitution reactions.
- Attachment of the aminobenzo[d]thiazolyl moiety through coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents and solvents.
- Control of reaction temperature, pressure, and time.
- Implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzyl group may yield a benzaldehyde derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for targeting specific diseases.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the functional groups present in the molecule and their ability to bind to target sites.
Comparison with Similar Compounds
Similar Compounds
- (6S,9S)-8-((2-Aminobenzo[d]thiazol-4-yl)methyl)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide can be compared with other pyrazino-triazine derivatives, which may have similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C31H33N7O4S |
---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(6S,9S)-8-[(2-amino-1,3-benzothiazol-4-yl)methyl]-N-benzyl-6-[(4-hydroxyphenyl)methyl]-2,9-dimethyl-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide |
InChI |
InChI=1S/C31H33N7O4S/c1-19-28-37(26(40)18-35(2)38(28)31(42)33-16-21-7-4-3-5-8-21)24(15-20-11-13-23(39)14-12-20)29(41)36(19)17-22-9-6-10-25-27(22)34-30(32)43-25/h3-14,19,24,28,39H,15-18H2,1-2H3,(H2,32,34)(H,33,42)/t19-,24-,28?/m0/s1 |
InChI Key |
MRGJQBPNTMSCQL-OTAVPDNUSA-N |
Isomeric SMILES |
C[C@H]1C2N([C@H](C(=O)N1CC3=C4C(=CC=C3)SC(=N4)N)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C |
Canonical SMILES |
CC1C2N(C(C(=O)N1CC3=C4C(=CC=C3)SC(=N4)N)CC5=CC=C(C=C5)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C |
Origin of Product |
United States |
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